1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both pyridyl and pyrimidinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyridyl and pyrimidinyl intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization, distillation, and chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloro-1,3,5-triazine: This compound shares structural similarities with the pyrimidinyl group and exhibits comparable reactivity.
4,6-Dichloro-2-methylpyrimidine: Another related compound with similar functional groups and chemical properties.
Uniqueness
1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone stands out due to its unique combination of pyridyl and pyrimidinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12Cl2N4O |
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Molecular Weight |
287.14 g/mol |
IUPAC Name |
1-[2-(5-amino-2,4-dichloro-6-methylpyridin-3-yl)-4,5-dihydroimidazol-1-yl]ethanone |
InChI |
InChI=1S/C11H12Cl2N4O/c1-5-9(14)8(12)7(10(13)16-5)11-15-3-4-17(11)6(2)18/h3-4,14H2,1-2H3 |
InChI Key |
IRHIJSQYRPUURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C2=NCCN2C(=O)C)Cl)N |
Origin of Product |
United States |
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